molecular formula C17H17N3O5 B2825013 methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate CAS No. 1235380-95-6

methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate

Cat. No. B2825013
CAS RN: 1235380-95-6
M. Wt: 343.339
InChI Key: LPCDFZDPWKTKMF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For example, the dihydropyrimidine ring in a related compound was found to adopt a screw-boat conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, a related compound was found to be a white crystal with a melting point of 161–163 °C .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Researchers have developed numerous synthetic methodologies involving compounds structurally related to the query chemical, focusing on their utility in constructing complex molecules. For example, the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showing the versatility of these compounds in heterocyclic chemistry A. Albert & A. Trotter, 1979. Similarly, the development of electrochemical oxidation methods for converting alcohols and aldehydes to carboxylic acids using 4-acetamido-TEMPO demonstrates the relevance in organic synthesis and potential pharmaceutical applications M. Rafiee et al., 2018.

Medicinal Chemistry and Drug Discovery

The compound has analogues that have been investigated for their potential in drug discovery and development. For instance, the synthesis and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides highlight the pursuit of new antimicrobial agents Jayesh V.Padaliya & M.V.Parsania, 2015. Moreover, studies on methylation of position 8 in the pyridine moiety of certain molecules to enhance their analgesic properties underline the continuous search for more effective pain management solutions I. Ukrainets et al., 2015.

Material Science and Polymer Chemistry

The compound's structural features are leveraged in the synthesis of advanced materials. For example, the preparation of hyperbranched aromatic polyamides from compounds with similar functionalities emphasizes the importance of such molecules in creating new materials with potential applications in various industries Gang Yang, M. Jikei, & M. Kakimoto, 1999.

Safety and Hazards

The safety and hazards of a similar compound, N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, have been documented . The compound is classified as hazardous, with specific hazard statements including H302, H312, and H332 .

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial and anticancer properties . Additionally, the synthesis and evaluation of similar compounds could provide valuable insights into their potential applications .

Mechanism of Action

Target of Action

Similar compounds have shown a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments .

Mode of Action

It’s known that the resulting pyridine derivatives enter into the aminomethylation reaction with an excess of formaldehyde and primary amines . This interaction with its targets could lead to changes at the molecular level, potentially influencing the activity of the targets.

Biochemical Pathways

The compound’s interaction with formaldehyde and primary amines suggests it may influence related biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Similar compounds have shown a pronounced antidote effect against certain herbicides , suggesting this compound may have similar effects.

properties

IUPAC Name

methyl 4-[[2-[methyl-(6-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-20(16(23)12-5-8-14(21)18-9-12)10-15(22)19-13-6-3-11(4-7-13)17(24)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDFZDPWKTKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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